molecular formula C12H13ClN2O B1474836 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-imidazole CAS No. 1698255-97-8

4-(chloromethyl)-1-(4-methoxybenzyl)-1H-imidazole

Cat. No. B1474836
CAS RN: 1698255-97-8
M. Wt: 236.7 g/mol
InChI Key: CUGZNCAUYROEAM-UHFFFAOYSA-N
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Description

“4-(chloromethyl)-1-(4-methoxybenzyl)-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The compound also has a methoxybenzyl group and a chloromethyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, being aromatic, contributes to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The chloromethyl group, for instance, might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar imidazole ring and methoxy group might make it somewhat soluble in polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Synthesis and Antimicrobial Activity : Novel imidazole derivatives, including compounds similar to 4-(chloromethyl)-1-(4-methoxybenzyl)-1H-imidazole, have been synthesized and shown to exhibit significant antimicrobial activities. This highlights their potential in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

  • Antimycobacterial Activity : Imidazole derivatives have been designed and synthesized for their potential antimycobacterial activities, mimicking parts of potent antimycobacterial compounds. This research underscores the importance of imidazole derivatives in combating mycobacterial infections (Miranda & Gundersen, 2009).

Pharmaceutical Applications

  • Cytotoxicity and Antibacterial Studies : The synthesis of p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes from 1H-imidazole derivatives demonstrated high antibacterial activity and cytotoxicity against cancer cell lines, suggesting their potential in pharmaceutical applications (Patil et al., 2010).

  • Suzuki–Miyaura Cross Coupling : A synthetic pathway for new imidazole derivatives through Suzuki–Miyaura cross-coupling reactions showcases the versatility of these compounds in synthesizing a broad library of molecules for potential therapeutic uses (Loubidi et al., 2016).

Material Science Applications

  • Photophysical Behavior : The study of DFHBI derivatives, which bind to the Spinach RNA aptamer, illuminated the importance of imidazole derivatives in developing fluorogenic molecules for bioimaging and material science applications (Santra et al., 2019).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

4-(chloromethyl)-1-[(4-methoxyphenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-16-12-4-2-10(3-5-12)7-15-8-11(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGZNCAUYROEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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